molecular formula C20H21NO6 B12668216 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone CAS No. 94313-79-8

1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone

Cat. No.: B12668216
CAS No.: 94313-79-8
M. Wt: 371.4 g/mol
InChI Key: ZSFWKWLNASMXLT-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is an anthraquinone derivative featuring hydroxyl groups at positions 1 and 4 and a [[3-(2-methoxyethoxy)propyl]amino] substituent at position 2.

Properties

CAS No.

94313-79-8

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

1,4-dihydroxy-2-[3-(2-methoxyethoxy)propylamino]anthracene-9,10-dione

InChI

InChI=1S/C20H21NO6/c1-26-9-10-27-8-4-7-21-14-11-15(22)16-17(20(14)25)19(24)13-6-3-2-5-12(13)18(16)23/h2-3,5-6,11,21-22,25H,4,7-10H2,1H3

InChI Key

ZSFWKWLNASMXLT-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Condensation Reaction of Quinizarin with Polyalkyleneoxy-Substituted Amines

  • Reaction Setup : A reaction flask equipped with an agitator, temperature controller, condenser, and inert atmosphere (nitrogen or argon) is used.
  • Reactants : A mixture of quinizarin and leucoquinizarin is combined with the polyalkyleneoxy-substituted amine (e.g., 3-(2-methoxyethoxy)propylamine).
  • Temperature : The reaction mixture is heated between 65°C and 120°C, with an optimal range of 75°C to 95°C to balance reaction rate and impurity formation.
  • Duration : The condensation typically proceeds for 1 to 20 hours, depending on temperature and reactant concentrations.
  • Monitoring : Reaction progress is monitored by visible spectroscopy and/or High Performance Liquid Chromatography (HPLC).

Oxidation of Leuco Form to Final Anthraquinone

  • After condensation, the product is initially in a leuco (reduced) form.
  • Oxidation Methods :
    • Air oxidation by bubbling air through the reaction mixture at 60°C to 100°C (preferably 75°C to 95°C) is the most economical and clean method.
    • Alternative oxidants include peroxides, nitrobenzene heating, or other weak organic oxidants, though these are less preferred due to impurity formation and cost.
  • The oxidation converts the leuco intermediate to the fully conjugated 1,4-dihydroxy-2-aminoanthraquinone derivative.

Alternative Synthetic Routes

  • From 1,4-Dihaloanthraquinones : 1,4-dihaloanthraquinone compounds can be reacted with suitable amines in the presence of catalysts such as copper chloride to yield amino-substituted anthraquinones.
  • From 1,4-Diaminoanthraquinones : These can be further reacted with organic halides to introduce dialkyleneoxy substituents.
  • Using 1,4-Ditosyloxy Anthraquinone : This intermediate can be used to prepare symmetrical or asymmetrical 1,4-diaminoanthraquinone derivatives.

Process Parameters and Optimization

Parameter Typical Range Notes
Reaction Temperature 65°C – 120°C (optimal 75-95°C) Lower temperatures slow reaction; higher temperatures increase impurities
Reaction Time 1 – 20 hours Dependent on temperature and amine reactivity
Atmosphere Inert (N2 or Ar) Prevents oxidation during condensation
Amine Stoichiometry 100% – 120% of stoichiometric Preferably 100% – 110% to minimize unreacted amine
Oxidation Temperature 60°C – 100°C (optimal 75-95°C) Air bubbling preferred for clean oxidation
Catalysts Copper chloride (for halide route) Used in alternative halide substitution methods

Purification and Yield

  • After oxidation, the product mixture is cooled and purified.
  • Impurities such as 1-aminoalkyleneoxy-substituted 4-hydroxy anthraquinone (violet impurity) and insoluble black impurities may be present.
  • Purification methods include filtration, solvent extraction, and recrystallization.
  • Typical yields are optimized by controlling temperature, reaction time, and stoichiometry.

Representative Experimental Procedure (Adapted from Patent EP1828314B1)

Step Details
Reactants 2-[2-(3-aminopropoxy)ethoxy]ethanol (291 g), leucoquinizarin (52 g), quinizarin (152 g)
Reaction Vessel 1 L glass vessel with mechanical stirrer, temperature probe, condenser, gas inlet tube
Initial Heating Heat under nitrogen to 70°C, start agitation
Reaction Temperature Increase to 80°C, maintain for 4 hours
Oxidation Introduce gentle air stream, continue heating at 80°C for 5 hours
Product Blue anthraquinone colorant with max absorbance at 639 nm, color value 31.5 (abs/g/L MeOH)
Impurities 0.2% violet impurity, 0.7% insoluble black impurity

Summary of Key Research Findings

  • The condensation of quinizarin and leucoquinizarin with polyalkyleneoxy-substituted amines under inert atmosphere and controlled temperature yields the target aminoanthraquinone.
  • Air oxidation is the preferred method for converting the leuco intermediate to the final anthraquinone due to cost-effectiveness and cleaner reaction profile.
  • Reaction parameters such as temperature, amine stoichiometry, and agitation significantly influence yield and impurity profile.
  • Alternative synthetic routes via halide or tosylate intermediates provide flexibility but require catalysts and additional steps.
  • Purification is critical to remove violet and black impurities that affect colorant quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The anthraquinone core can be reduced to form hydroquinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is an anthraquinone derivative characterized by its hydroxyl groups and an amino side chain. Its molecular formula is C₁₈H₂₃N₃O₄, and it exhibits properties typical of anthraquinones, including potential for intercalation into DNA and inhibition of topoisomerases.

Therapeutic Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of anthraquinone derivatives. For instance, research indicates that various substituted anthraquinones exhibit cytotoxic effects against multiple cancer cell lines. A systematic review reported that certain derivatives showed promising antiproliferative activity with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Anthraquinone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
1MDA-MB-2311.14
2DU-1452.1
3SNB-190.5

2. Antimicrobial Properties

Anthraquinones have demonstrated significant antimicrobial activity. Studies indicate that specific derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 2.5 µM against various pathogens .

Table 2: Antimicrobial Activity of Selected Anthraquinones

CompoundBacteria TypeMIC (µM)Reference
1Staphylococcus aureus≤ 2.5
2Escherichia coli≤ 2.5
3Vibrio anguillarum25.0

Case Studies

Case Study 1: Doxorubicin Comparison

A study evaluated the efficacy of a novel anthraquinone derivative against glioblastoma cells compared to doxorubicin. The results indicated that the new compound exhibited similar or enhanced cytotoxicity while showing reduced toxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of anthraquinone derivatives were tested against various bacterial strains. The findings revealed that specific modifications to the anthraquinone structure significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Anthraquinone Derivatives

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Source
Target Compound 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino] N/A N/A Enhanced solubility due to ether chain N/A
1,4-Bis(isopropylamino)anthraquinone 1,4-Bis(isopropylamino) C₂₀H₂₂N₂O₂ 322.4 High lipophilicity; industrial uses
1,4-Bis[[3-(2-hydroxyethoxy)propyl]amino]anthraquinone 1,4-Bis(ether-amino) C₃₈H₄₈N₂O₉ 664.80 Electrochromic properties; dye applications
Anthraquinone-propargylamine derivatives Propargylamine groups Various Various Cytotoxicity against glioblastoma, prostate, and breast cancers
1-((3-Dimethylamino)propyl)aminoanthraquinone Tertiary amine side chain N/A N/A pH-responsive drug delivery
  • Hydrophilicity vs. Lipophilicity: The target compound’s methoxyethoxy chain likely improves water solubility compared to lipophilic analogs like 1,4-bis(isopropylamino)anthraquinone . However, it is less hydrophilic than the bis-hydroxyethoxy derivative in , which has additional hydroxyl groups .
Anticancer Potential
  • Propargylamine Derivatives (): Compounds with propargylamine substituents (e.g., derivatives 18, 24) showed cytotoxicity comparable to doxorubicin against MCF-7 breast cancer cells (IC₅₀ ~1–5 μM) . The target compound’s aminoalkyl chain may similarly enable DNA intercalation or topoisomerase inhibition.
  • DNA Interaction: Anthraquinones like mitoxantrone inhibit DNA replication via intercalation or topoisomerase inhibition. The target’s hydroxyl groups at positions 1 and 4 could facilitate hydrogen bonding with DNA, akin to purpurin and emodin analogs .

Biological Activity

1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is a synthetic compound belonging to the anthraquinone family, which has garnered attention for its potential biological activities. This article explores its biological activity, including anti-cancer properties, antimicrobial effects, and other pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Anthraquinone backbone : A fused ring system that is common in many biologically active compounds.
  • Hydroxyl groups : Present at the 1 and 4 positions, contributing to its reactivity and biological activity.
  • Alkylamino side chain : The presence of a propylamino group enhances its solubility and interaction with biological targets.

Anti-Cancer Activity

Research indicates that anthraquinones, including derivatives like 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone, exhibit significant anti-cancer properties.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of the Akt signaling pathway, which is crucial for cell survival and proliferation. For instance, studies on related anthraquinone compounds have shown their ability to inhibit tumor growth in various cancer models by promoting apoptotic cell death and disrupting cell cycle progression .

Case Study: Cytotoxicity Assays

A study assessing the cytotoxic effects of aminoanthraquinone derivatives reported IC50 values for cancer cell lines:

Compound NameCell LineIC50 (µg/mL)
1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinoneMCF-7 (Breast Cancer)1.1 - 13.0
Other AminoanthraquinonesHep-G2 (Liver Cancer)3.0 - 13.0

These results suggest that modifications to the anthraquinone structure can significantly enhance cytotoxicity against cancer cells .

Antimicrobial Activity

Anthraquinones are also noted for their antimicrobial properties. The compound's hydroxyl groups may contribute to its ability to disrupt microbial membranes or interfere with metabolic pathways in pathogens.

  • Mechanism : The action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This mechanism has been observed in other anthraquinone derivatives .

Structure-Activity Relationship (SAR)

The biological activity of anthraquinones is closely linked to their chemical structure. The following aspects are critical:

  • Hydroxylation : Hydroxyl groups at specific positions enhance cytotoxicity.
  • Side Chains : Alkyl substitutions can improve solubility and bioavailability, impacting overall efficacy .

Summary of Findings

Recent studies have highlighted the potential of 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone as a promising candidate for further development as an anti-cancer agent. Its ability to induce apoptosis and inhibit tumor growth presents opportunities for therapeutic applications.

Future Directions

Further research is needed to:

  • Optimize Structure : Modifications to enhance potency and selectivity against specific cancer types.
  • Investigate Mechanisms : Detailed studies on the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Assess safety and efficacy in human subjects.

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